2-Butenoic acid, 2,3-dimethyl-, methyl ester
Overview
Description
2-Butenoic acid, 2,3-dimethyl-, methyl ester is an organic compound with the molecular formula C₆H₁₀O₂. It is also known by other names such as methyl 2,3-dimethyl-2-butenoate. This compound is a type of ester, which is a common functional group in organic chemistry. Esters are typically characterized by their pleasant, often fruity odors and are widely used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butenoic acid, 2,3-dimethyl-, methyl ester can be synthesized through various methods. One common synthetic route involves the reaction of 2,3-dimethyl-2-butenoic acid with methanol in the presence of an acid catalyst. This esterification reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 2,3-dimethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester under acidic or basic conditions.
Major Products Formed
Oxidation: The major product is 2,3-dimethyl-2-butenoic acid.
Reduction: The major product is 2,3-dimethyl-2-butanol.
Substitution: The products depend on the nucleophile used; for example, reaction with an amine can form an amide.
Scientific Research Applications
2-Butenoic acid, 2,3-dimethyl-, methyl ester has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties and its role as an intermediate in drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 2,3-dimethyl-, methyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to form the corresponding acid and alcohol. This hydrolysis can be catalyzed by esterases, enzymes that are widely present in biological systems. The resulting products can then participate in further metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 3-methyl-, methyl ester: Similar in structure but with a different substitution pattern.
2-Butenoic acid, 2-methyl-, 3-methylbutyl ester: Another ester with a similar backbone but different substituents.
Uniqueness
2-Butenoic acid, 2,3-dimethyl-, methyl ester is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in synthetic chemistry for creating specific molecular architectures.
Properties
IUPAC Name |
methyl 2,3-dimethylbut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)6(3)7(8)9-4/h1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXFTQHLBSWETF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482495 | |
Record name | 2-Butenoic acid, 2,3-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49714-66-1 | |
Record name | Methyl 2,3-dimethyl-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49714-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenoic acid, 2,3-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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